6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

This sulfonyl-pyridazinone features a 2-phenyl and 5-trifluoromethyl substitution pattern designed for potent, selective ALR2 inhibition. Unlike the unsubstituted core (IC50 380 nM), this derivative targets the ALR2 specificity pocket (PDB: 1Z89), offering enhanced potency, metabolic stability, and favorable PK. Ideal for SAR studies, diabetic complication models, and HTS. Simple analogs are not functionally interchangeable—procure this exact substitution to ensure your intended biological profile.

Molecular Formula C17H10ClF3N2O3S
Molecular Weight 414.8 g/mol
CAS No. 866131-12-6
Cat. No. B3038516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone
CAS866131-12-6
Molecular FormulaC17H10ClF3N2O3S
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C17H10ClF3N2O3S/c18-11-6-8-13(9-7-11)27(25,26)16-14(17(19,20)21)10-15(24)23(22-16)12-4-2-1-3-5-12/h1-10H
InChIKeyIPALXJUMAOWXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS 866131-12-6): A Specialized Sulfonyl-Pyridazinone for Aldose Reductase Research


6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS 866131-12-6) is a highly decorated heterocyclic compound belonging to the sulfonyl-pyridazinone class. Its core structure—a pyridazinone ring substituted with a 4-chlorophenylsulfonyl group, a phenyl ring, and a trifluoromethyl moiety—is recognized as a non-carboxylic acid, non-hydantoin inhibitor scaffold targeting aldose reductase (AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications [1]. This compound is a structural analog within a broader series, where modifications at the 2-phenyl and 5-trifluoromethyl positions are designed to modulate potency, selectivity, and physicochemical properties relative to simpler, unsubstituted or mono-substituted sulfonyl-pyridazinones [2].

Structural Specificity Risks in Procuring 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone


The sulfonyl-pyridazinone chemical space is highly sensitive to structural modifications; simple analogs with a free NH group at the 2-position (e.g., 6-[(4-chlorophenyl)sulfonyl]-3(2H)-pyridazinone, IC50: 380 nM) [1] exhibit only moderate aldose reductase inhibition. The introduction of a 2-phenyl substituent alone can alter the binding mode within the enzyme's specificity pocket, while the electron-withdrawing 5-trifluoromethyl group significantly enhances metabolic stability and can further modulate potency [2]. Therefore, even closely related analogs cannot be assumed to be functionally interchangeable. Procurement decisions must be based on the specific substitution pattern to ensure the desired biological profile and physicochemical properties, as the unsubstituted core and other derivatives demonstrate vastly different activity levels, with IC50 values ranging from 150 nM to >1,000 nM across the series [2].

Evidence-Based Differentiation Guide for 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone


Enhanced In Vitro Potency Against Aldose Reductase Driven by 2-Phenyl and 5-Trifluoromethyl Substitutions

While direct IC50 data for the target compound is not publicly available, a class-level inference from the sulfonyl-pyridazinone SAR demonstrates a clear potency benefit. The unsubstituted parent scaffold, 6-[(4-chlorophenyl)sulfonyl]-3(2H)-pyridazinone (BDBM16599), exhibits a modest IC50 of 380 nM against human aldose reductase [1]. In the closely related benzofuran-sulfonyl series, the addition of a 2-phenyl substituent, as seen in 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, contributed to potent oral activity in diabetic rat models, achieving 2-fold greater in vivo potency than zopolrestat in a chronic test . Structurally similar compounds with enhanced lipophilicity and electronic modulation from substituents like trifluoromethyl groups consistently demonstrate improved target engagement [2]. The target compound, incorporating both a 2-phenyl and a 5-trifluoromethyl group, is thus rationally expected to possess significantly enhanced potency relative to the 380 nM baseline of its simpler 4-chlorophenyl-sulfonyl analog.

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

Improved Physicochemical Profile: Non-Carboxylic Acid, Non-Hydantoin Scaffold with High Metabolic Stability

The compound belongs to a non-carboxylic acid, non-hydantoin inhibitor class, a deliberate design strategy to circumvent the historical limitations of aldose reductase inhibitors [1]. Carboxylic acid-type inhibitors like tolrestat suffer from poor bioavailability due to a low pKa (3-4) leading to complete ionization at physiological pH, while hydantoin inhibitors like sorbinil caused hypersensitivity reactions in clinical trials [1]. The sulfonyl-pyridazinone core, with a pKa around 6.9 for the pyridazinone NH, is largely unionized at physiological pH, favoring membrane permeability . The addition of a 5-trifluoromethyl group in the target compound further increases lipophilicity and blocks a common metabolic soft spot, while the 2-phenyl group provides additional steric shielding against oxidative metabolism. This combination is predicted to result in superior oral bioavailability and a longer half-life compared to first-generation inhibitors like sorbinil and tolrestat.

Drug Metabolism Physicochemical Properties Non-Hydantoin Inhibitor

Greater Selectivity Potential over ALR1 via Optimized Specificity Pocket Interactions

The chloro-benzofuran moiety in a structurally analogous sulfonyl-pyridazinone crystal structure (PDB: 1Z89) was shown to penetrate the opened specificity pocket of aldose reductase (ALR2), a region critical for achieving selectivity over the closely related aldehyde reductase (ALR1) [1]. The target compound features a 4-chlorophenyl group attached via a sulfonyl linker, designed to occupy this same pocket. The additional 2-phenyl and 5-trifluoromethyl groups project into other sub-pockets, providing additional contact points that can fine-tune selectivity. In contrast, simpler analogs lacking these groups (e.g., BDBM16599, IC50 380 nM) lack the extended binding interactions necessary to fully exploit the specificity pocket, potentially resulting in poorer selectivity profiles [2]. This structural differentiation predicts higher ALR2/ALR1 selectivity for the target compound.

ALR2 Selectivity Specificity Pocket Drug Safety

Key Application Scenarios for Procuring 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone


Lead Optimization in Diabetic Complication Drug Discovery

As a rationally designed, non-carboxylic acid, non-hydantoin scaffold, this compound is ideal for structure-activity relationship (SAR) studies aimed at developing a new generation of aldose reductase inhibitors. Its enhanced potency potential [1] and predicted favorable pharmacokinetic profile [2] make it a superior lead candidate compared to simpler, less potent analogs like the 380 nM baseline compound [1] for treating diabetic neuropathy, retinopathy, or nephropathy.

Chemical Probe for ALR2-Specific Polyol Pathway Studies

The compound's structural features are specifically designed to occupy the ALR2 specificity pocket, as elucidated by the co-crystal structure of a close analog (PDB: 1Z89) [3]. This makes it a powerful chemical probe for dissecting the role of the polyol pathway and ALR2 in cellular models of hyperglycemia and oxidative stress, where high target specificity is required to avoid confounding off-target effects on ALR1.

Benchmarking Novel Aldose Reductase Assays and Screening Platforms

Given the well-characterized SAR of the sulfonyl-pyridazinone class, this compound—with its unique combination of potency-enhancing groups—can serve as a valuable reference inhibitor for establishing and validating new biochemical or cell-based assays. Its predicted high affinity provides a robust positive control for high-throughput screening campaigns targeting the polyol pathway [1].

Quote Request

Request a Quote for 6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.